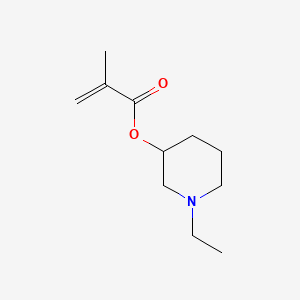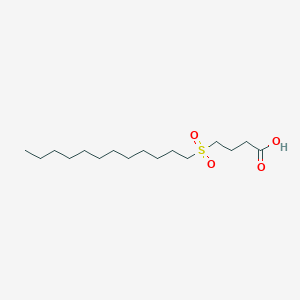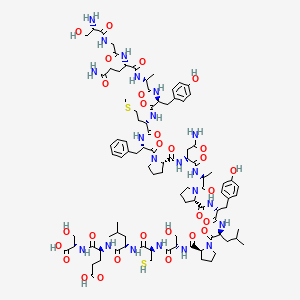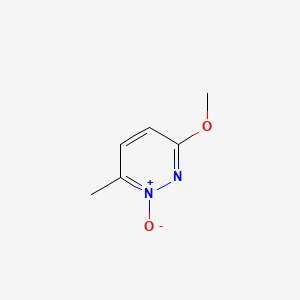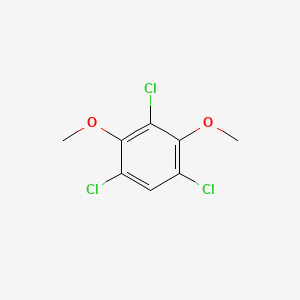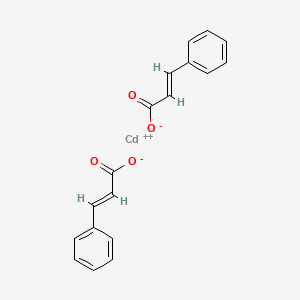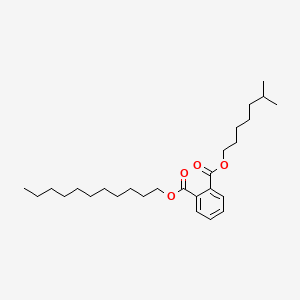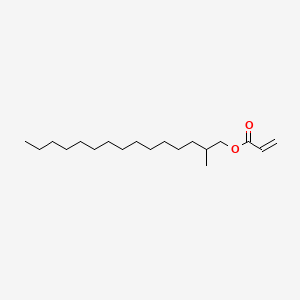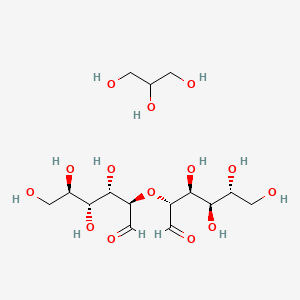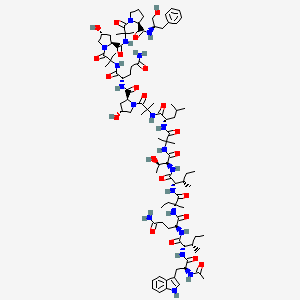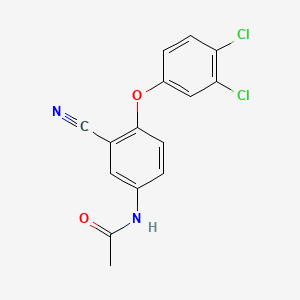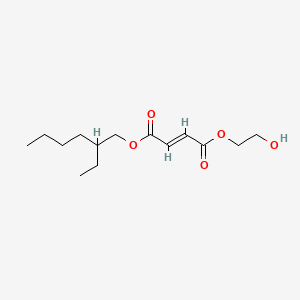
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate is an organic compound with the molecular formula C14H24O5. It is a diester derived from 2-butenedioic acid and is known for its applications in various industrial and scientific fields. The compound is characterized by its ester functional groups and a hydroxyethyl side chain, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-hydroxyethyl 2-butenedioate typically involves the esterification of 2-butenedioic acid with 2-ethylhexanol and 2-hydroxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or xylene
Reaction Time: 6-8 hours
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves:
Raw Materials: 2-butenedioic acid, 2-ethylhexanol, and 2-hydroxyethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Purification: Distillation and recrystallization to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: 2-Ethylhexyl 2-carboxyethyl 2-butenedioate
Reduction: 2-Ethylhexyl 2-hydroxyethyl 2-butanediol
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its plasticizing properties.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 2-hydroxyethyl 2-butenedioate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its solubility and bioavailability. The ester groups can undergo hydrolysis in biological systems, releasing the active components that exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethylhexyl 2-hydroxyethyl 2-butanedioate
- 2-Ethylhexyl 2-hydroxyethyl 2-propenedioate
- 2-Ethylhexyl 2-hydroxyethyl 2-pentanedioate
Uniqueness
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate is unique due to its specific combination of ester and hydroxyethyl functional groups, which impart distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
94158-40-4 |
|---|---|
Molekularformel |
C14H24O5 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
4-O-(2-ethylhexyl) 1-O-(2-hydroxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C14H24O5/c1-3-5-6-12(4-2)11-19-14(17)8-7-13(16)18-10-9-15/h7-8,12,15H,3-6,9-11H2,1-2H3/b8-7+ |
InChI-Schlüssel |
BORBMWSINGMSEQ-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCC(CC)COC(=O)/C=C/C(=O)OCCO |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=CC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



